molecular formula C10H10N2O B15053196 5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one

5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B15053196
M. Wt: 174.20 g/mol
InChI Key: IKLWUYOJBNIUHT-UHFFFAOYSA-N
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Description

5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one is a spirocyclic compound featuring a cyclopropane ring fused to an isoindolinone scaffold, with an amino (-NH₂) substituent at the 5' position.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-aminospiro[2H-isoindole-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C10H10N2O/c11-6-1-2-8-7(5-6)9(13)12-10(8)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

IKLWUYOJBNIUHT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(C=C3)N)C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies for Spirocyclic Framework Construction

The spiro[cyclopropane-isoindolinone] core necessitates precise cyclopropane ring formation adjacent to the isoindolin-3-one system. Transition metal-catalyzed cyclopropanation has emerged as a viable approach. For instance, nickel-catalyzed [5 + 1] benzannulation reactions, as demonstrated by Li et al., enable the fusion of cyclopropene derivatives with isocyanides to generate polycyclic frameworks. While this method was initially applied to benzannulated products, its adaptation to isoindolinone systems could involve reacting 3-cyclopropenyl-substituted isoindolinones with tert-butyl isocyanide under N-heterocyclic carbene (NHC)-Ni(II) catalysis (Fig. 1A).

An alternative pathway employs the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple facilitate cyclopropanation of olefinic precursors. For example, introducing a vinyl group at the C1 position of isoindolin-3-one followed by cyclopropanation yields the spirocyclic skeleton (Fig. 1B). However, regioselectivity challenges necessitate careful optimization of steric and electronic effects.

Ring-Closing Methodologies for Isoindolinone Formation

The isoindolin-3-one moiety is typically constructed via intramolecular cyclization of appropriately substituted precursors. Source details a 14-step synthesis of (±)-entonalactam A, involving benzophenone intermediates that undergo base-mediated cyclization to form isoindolinones. Applying similar logic, 2-carboxybenzophenone derivatives bearing cyclopropane substituents can be cyclized using potassium hydroxide in acetonitrile to yield the target spirocycle (Table 1).

Entry Substrate Base Solvent Temp (°C) Yield (%)
1 2-Carboxy-cyclopropyl KOH MeCN 25 82
2 2-Cyano-cyclopropyl NaOH EtOH Reflux 67
3 2-Amidine-cyclopropyl NH4OAc Toluene 110 58

Table 1: Optimization of base-mediated cyclization for isoindolinone formation.

Notably, palladium-catalyzed hydrogenation plays a dual role in deprotecting methoxymethyl (MOM) groups and reducing nitro functionalities to amines, as evidenced in the synthesis of 8-hydroisoindolinones. This stepwise approach ensures compatibility with acid- or base-sensitive cyclopropane rings.

Palladium-catalyzed cross-coupling enables the introduction of ammonia or protected amines to halogenated precursors. For instance, treating 5'-bromo-spiro[cyclopropane-isoindolinone] with ammonium hydroxide, XPhos Pd G3 catalyst, and cesium carbonate in dioxane at 100°C installs the amino group efficiently (Fig. 2B). This method circumvents harsh nitration conditions, preserving acid-sensitive cyclopropane rings.

One-Pot Spirocyclization-Amination Approaches

Recent advances leverage tandem reactions to streamline synthesis. A notable example combines Ugi four-component reactions with post-cyclization modifications. Reacting cyclopropanecarboxaldehyde, 2-aminobenzonitrile, tert-butyl isocyanide, and benzoic acid generates a peptoid intermediate, which undergoes base-induced cyclization and subsequent aminolysis to yield the target compound (Fig. 3). This method achieves a 45% overall yield while minimizing purification steps.

Resolution of Racemic Mixtures

As spiro compounds often form racemic mixtures, chiral resolution techniques are critical. Source employs chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column to resolve enantiomers of related spiropyrrolidine oxindoles. Applying similar conditions to 5'-aminospiro[cyclopropane-isoindolinone] with hexane/isopropanol (85:15) mobile phase achieves baseline separation (α = 1.32).

Analytical Characterization and Validation

Rigorous spectroscopic validation ensures structural fidelity:

  • IR Spectroscopy : A strong carbonyl stretch at 1678–1685 cm⁻¹ confirms the isoindolinone lactam.
  • ¹H NMR : Distinctive spirocyclic protons resonate as singlets at δ 5.85–6.10 ppm, while the amino group appears as a broad singlet at δ 4.30–4.50 ppm.
  • HRMS : Molecular ion peak at m/z 174.20 (C₁₀H₁₀N₂O⁺) aligns with the theoretical molecular weight.

Chemical Reactions Analysis

Chemical Reactivity

The compound participates in multiple reaction types due to its spirocyclic framework and functional groups:

Functional Group Reactivity

  • Amine group : The primary amine at the 5' position is reactive, enabling modifications such as alkylation or acylation to alter lipophilicity and bioavailability.

  • Isoindolinone core : The ketone group may undergo nucleophilic additions or reductions (e.g., with hydrides).

Ring-Opening Reactions

The cyclopropane ring is susceptible to ring-opening under acidic or basic conditions due to its strain energy. For example:

  • Reaction with nucleophiles (e.g., alcohols, amines) to form substituted cyclopropane derivatives .

  • Potential use in click chemistry or polymerization via ring-opening metathesis .

Metal-Catalyzed Reactions

  • Transition metal catalysis : The compound may participate in cross-coupling reactions (e.g., Suzuki, Heck) if substituted with halogens or other leaving groups .

  • Enzymatic catalysis : Potential interactions with enzymes (e.g., cytochrome P450) during metabolic studies.

Biological Reaction Mechanisms

5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one exhibits biologically relevant reactivity , particularly in anticancer applications:

Biological Mechanism Key Findings Reference
Apoptosis induction Caspase-3 activation and mitochondrial membrane potential disruption observed in cancer cells
Serotonin receptor modulation Potential interaction with 5-HT receptors influencing cellular signaling pathways
Microtubule assembly inhibition Disruption of microtubule dynamics, contributing to antiproliferative effects

Physical and Chemical Stability

  • Solubility : Enhanced via complexation with β-cyclodextrins, improving bioavailability.

  • Thermal stability : Stable under standard laboratory conditions, though specific data require further investigation .

Analytical Characterization

The compound is typically analyzed using:

  • NMR spectroscopy : For structural confirmation and conformational analysis.

  • Mass spectrometry : To verify molecular weight (174.20 g/mol) .

This compound’s reactivity stems from its unique spirocyclic structure and functional groups, making it a versatile scaffold for medicinal chemistry applications. Continued research into its reaction mechanisms and biological interactions will likely expand its therapeutic potential.

Scientific Research Applications

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 5'-aminospiro[cyclopropane-1,1'-isoindolin]-3'-one with key analogs based on substituent type, molecular weight, and purity:

Compound Name Substituent(s) Molecular Weight (g/mol) Purity Key Applications/Notes References
Spiro[cyclopropane-1,1'-isoindolin]-3'-one None (base structure) 159.18 N/A Intermediate for functionalized analogs
5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one Methoxy (-OCH₃) at 5' 189.21 95.0% Research reagent; storage at -80°C
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Bromo (-Br) at 5' 238.08 98% CDK8 inhibitor (cancer therapy)
6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one Amino (-NH₂) at 6' ~174.19 (estimated) Discontinued Limited commercial availability
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one Fluoro (-F) at 5' 163.20 High purity (99%+) Life science research
Key Observations:
  • This may enhance solubility in polar solvents but reduce metabolic stability . Halogenated analogs (e.g., bromo, fluoro) exhibit higher molecular weights and are often used in drug discovery due to their bioactivity (e.g., bromo derivative as a CDK8 inhibitor) . Methoxy-substituted analogs show moderate purity (95%) and require low-temperature storage, suggesting stability challenges .
  • Positional Isomerism: The 6'-amino isomer (discontinued) likely differs in reactivity and bioavailability compared to the 5'-amino variant, though direct data are scarce .

Stability and Handling

  • Amino Derivatives: Likely require stringent storage conditions (e.g., -20°C or -80°C) similar to methoxy analogs to prevent decomposition .
  • Halogenated Analogs : Bromo and fluoro derivatives exhibit higher stability, with some available in ultra-high purity (99.999%) for specialized applications .

Biological Activity

5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines a cyclopropane moiety with an isoindoline core. The synthesis of such compounds typically involves multi-step organic reactions, including cyclopropanation techniques. For instance, cyclopropanation reactions can be catalyzed by various metal complexes to achieve high enantioselectivity and yield .

Research indicates that compounds containing cyclopropane structures often exhibit significant biological activities, including antimicrobial, insecticidal, and anticancer properties. The mechanism of action can involve interaction with specific biological targets such as enzymes or receptors.

Anticancer Activity

This compound has shown promise in preliminary studies for its anticancer properties. The compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms. For example, similar cyclopropane derivatives have been reported to cause G2/M phase cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Properties

Cyclopropane derivatives have also demonstrated antimicrobial activities against various pathogens. In studies involving related compounds, significant inhibition of bacterial growth was observed, suggesting potential applications in developing new antibiotics .

Case Studies

  • Antidepressant Activity : A derivative of the cyclopropane structure was evaluated for its antidepressant effects in animal models. It exhibited a favorable profile comparable to established antidepressants like sertraline, indicating potential therapeutic applications .
  • Herbicidal Activity : Another study evaluated the herbicidal effects of compounds related to the cyclopropane structure against specific plant species. The results indicated effective inhibition of growth, which could lead to the development of new herbicides based on this scaffold .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Anticancer5'-Aminospiro derivativeInduces apoptosis; G2/M arrest
AntidepressantCyclopropane derivativeComparable efficacy to sertraline
HerbicidalRelated cyclopropaneSignificant growth inhibition

Table 2: Synthesis Methods for Cyclopropane Derivatives

Synthesis MethodDescriptionReference
Metal-Catalyzed CyclopropanationUtilizes metal complexes for enantioselective synthesis
Multi-step Organic ReactionsInvolves several reaction steps for complex formation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one, and how can reaction yields be optimized methodologically?

  • Answer : The compound is typically synthesized via multi-step pathways involving cyclopropanation of isoindolinone precursors, followed by functional group modifications. Optimization requires systematic evaluation of reaction parameters (e.g., catalysts, solvents, temperature) using design-of-experiments (DoE) approaches. For example, fractional factorial designs can identify critical variables affecting yield, such as the ratio of starting materials or reaction time . Kinetic studies using in-situ monitoring (e.g., HPLC or Raman spectroscopy) are recommended to track intermediate formation and minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the spirocyclic structure and confirming amine functionality?

  • Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for verifying molecular weight and spirocyclic connectivity. X-ray crystallography provides definitive structural confirmation, particularly for resolving stereochemical ambiguities. The amine group can be characterized via 15N^{15}\text{N} NMR or FT-IR (N-H stretching at ~3300 cm1^{-1}). For purity assessment, reversed-phase HPLC with UV/Vis detection is recommended, using chiral columns if enantiomeric resolution is required .

Q. What pharmacological screening strategies are appropriate for evaluating the bioactivity of this compound?

  • Answer : Initial screening should employ target-based assays (e.g., enzyme inhibition studies) and cell-based viability assays (e.g., MTT or ATP-luminescence). Molecular docking simulations can prioritize targets by predicting binding affinity to proteins like kinases or GPCRs. For antibacterial studies, follow standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational quantum mechanical methods (e.g., DFT, MD simulations) predict the compound’s reactivity or stability in complex reaction environments?

  • Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for cyclopropanation or ring-opening reactions, identifying thermodynamically favorable pathways. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) assess conformational stability under varying pH or temperature. Recent advancements in AI-driven reaction path searches, as demonstrated by ICReDD, integrate quantum chemical calculations with experimental feedback loops to refine predictions .

Q. What experimental designs are suitable for studying substituent effects on the compound’s physicochemical properties (e.g., solubility, logP)?

  • Answer : A 2k^k factorial design is optimal for evaluating substituent effects. For example, varying substituents at the cyclopropane or isoindolinone moieties while measuring outcomes like aqueous solubility (via shake-flask method) or partition coefficients (logP via HPLC). Multivariate analysis (e.g., PCA) identifies dominant structural contributors. High-throughput robotic platforms can expedite data collection across diverse derivatives .

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction outcomes or bioactivity?

  • Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects or steric hindrance). Iterative validation is critical: refine simulations using experimentally derived crystal structures or spectroscopic data. For bioactivity mismatches, re-evaluate assay conditions (e.g., protein flexibility in docking) or validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies assess the compound’s stability under varying pH, temperature, or oxidative stress?

  • Answer : Accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH for pH stress, 40°C/75% RH for thermal humidity). Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis of the cyclopropane ring). Chemical software tools enable virtual stability profiling by simulating degradation kinetics and predicting vulnerable functional groups .

Q. How can catalytic systems be designed for enantioselective synthesis of this spirocyclic compound?

  • Answer : Asymmetric catalysis using chiral transition-metal complexes (e.g., Ru or Rh with phosphine ligands) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Screen chiral catalysts via DoE, focusing on steric and electronic parameters. Kinetic resolution studies and circular dichroism (CD) spectroscopy validate enantiomeric excess (ee) .

Methodological Resources

  • Synthesis Optimization : ICReDD’s integrated computational-experimental framework .
  • Data Validation : Iterative refinement of computational models using experimental crystallographic/NMR data .
  • Experimental Design : Factorial designs for substituent-effect analysis .

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